3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid is an organic compound with a complex structure that includes an indene moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid typically involves the reaction of 2-phenyl-1,3-indandione with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated products.
Scientific Research Applications
3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-indandione: A precursor in the synthesis of the compound, known for its anticoagulant properties.
3-aminobenzoic acid: Another precursor, commonly used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid is unique due to its specific structure, which combines the properties of both indene and benzoic acid derivatives. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C22H15NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[(1,3-dioxo-2-phenylinden-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C22H15NO4/c24-19-17-11-4-5-12-18(17)20(25)22(19,15-8-2-1-3-9-15)23-16-10-6-7-14(13-16)21(26)27/h1-13,23H,(H,26,27) |
InChI Key |
RFPPDSLMKURBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.